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Cat. No.: B15144142 Get Quote

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory eicosanoid

derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a

powerful chemoattractant for various inflammatory cells, particularly eosinophils, and also

impacts neutrophils, basophils, and monocytes.[1][2][3] 5-OxoETE mediates its effects through

the G-protein coupled receptor OXER1, influencing key cellular processes like calcium

mobilization, actin polymerization, and cell survival. Its synthesis is significantly increased

during conditions of oxidative stress, suggesting a critical role in the pathophysiology of allergic

diseases like asthma, cardiovascular disease, and cancer.

In lipidomics, accurate and precise quantification of endogenous lipids is crucial for

understanding their biological roles. Deuterium-labeled internal standards are indispensable

tools for mass spectrometry (MS)-based quantification. 5-OxoETE-d7 is a deuterated analog of

5-OxoETE, designed to serve as an ideal internal standard. It shares near-identical chemical

and physical properties with the endogenous analyte, ensuring similar behavior during sample

extraction and chromatographic separation. However, its increased mass due to the seven

deuterium atoms allows it to be distinguished by the mass spectrometer, enabling correction for

sample loss and ionization variability, thereby ensuring high accuracy and reproducibility in

quantitative analyses.
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The foremost application of 5-OxoETE-d7 is as an internal standard for the precise

quantification of endogenous 5-OxoETE in complex biological matrices using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: A known amount of 5-OxoETE-d7 is spiked into a biological sample (e.g., plasma,

serum, cell culture media, or tissue homogenate) prior to lipid extraction. Both the

endogenous 5-OxoETE and the 5-OxoETE-d7 internal standard are co-extracted, purified,

and analyzed. By comparing the peak area of the endogenous analyte to that of the known

amount of the internal standard, the absolute concentration of 5-OxoETE in the original

sample can be accurately determined.

Relevance in Disease Research:

Allergic Inflammation: To quantify the elevated levels of 5-OxoETE in conditions like

asthma and allergic rhinitis, providing insights into disease mechanisms and potential

therapeutic targets.

Oncology: To measure 5-OxoETE production by cancer cells, which is known to promote

cell survival and proliferation, and to assess the efficacy of 5-LO pathway inhibitors.

Cardiovascular Disease: Metabolomics studies have shown elevated 5-OxoETE levels in

acute myocardial infarction; its quantification can help in understanding the inflammatory

component of cardiovascular events.

Oxidative Stress: To correlate the levels of 5-OxoETE with markers of oxidative stress, as

its synthesis is dramatically increased under such conditions.

Biosynthesis and Signaling of 5-OxoETE

Understanding the formation and action of 5-OxoETE is critical for interpreting quantitative

data. Arachidonic acid is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE),

which is then reduced to 5-hydroxy-eicosatetraenoic acid (5-HETE). Finally, the enzyme 5-

hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to the active 5-OxoETE

molecule.

Caption: Biosynthesis pathway of 5-OxoETE from Arachidonic Acid.
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Upon its synthesis, 5-OxoETE binds to the OXER1 receptor, activating downstream signaling

cascades that lead to cellular responses. This G-protein coupled receptor activation results in

calcium mobilization and the activation of pathways such as PLC/PKC and ERK.
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Caption: Simplified signaling pathway of 5-OxoETE via the OXER1 receptor.

Experimental Protocols
Protocol 1: Quantification of 5-OxoETE in Human Plasma

This protocol outlines a typical workflow for the targeted quantification of 5-OxoETE from

human plasma using LC-MS/MS.
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Experimental Workflow

1. Sample Collection
(Human Plasma)

2. Spiking
(Add known amount of 5-OxoETE-d7)

3. Lipid Extraction
(e.g., MTBE Method)

4. Evaporation
(Dry extract under Nitrogen)

5. Reconstitution
(In mobile phase)

6. LC-MS/MS Analysis
(MRM Mode)

7. Data Analysis
(Calculate Endogenous Concentration)

Click to download full resolution via product page

Caption: General workflow for 5-OxoETE quantification using an internal standard.

1. Materials and Reagents:
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5-OxoETE-d7 internal standard solution (e.g., 1 µg/mL in ethanol)

Human plasma (collected in EDTA tubes)

LC-MS grade methanol, methyl-tert-butyl ether (MTBE), water, acetonitrile, isopropanol, and

formic acid

2 mL polypropylene microcentrifuge tubes

2. Sample Preparation:

Thaw frozen human plasma samples on ice.

In a 2 mL microcentrifuge tube, add 100 µL of plasma.

Add 10 µL of the 5-OxoETE-d7 internal standard solution to the plasma. Vortex briefly.

Add 300 µL of methanol to precipitate proteins. Vortex for 20 seconds.

Add 1 mL of MTBE. Vortex vigorously for 1 minute.

Add 250 µL of water to induce phase separation. Vortex for 20 seconds.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the upper organic layer (~1 mL) to a new 2 mL tube, avoiding the

intermediate protein layer.

Dry the organic phase to complete dryness under a gentle stream of nitrogen gas.

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85:15

Water:Acetonitrile with 0.1% formic acid).

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

3. LC-MS/MS Conditions (Example):

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.
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Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient:

0-2 min: 15% B

2-12 min: Linear gradient to 95% B

12-15 min: Hold at 95% B

15.1-18 min: Return to 15% B for re-equilibration.

Ionization Mode: Negative ESI.

Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation
Quantitative data obtained from LC-MS/MS analysis is typically presented in tables. This

includes the specific mass transitions used for detection and the final calculated concentrations

of the analyte.

Table 1: Mass Spectrometry Parameters for MRM Analysis
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Compound
Precursor Ion
(Q1) m/z

Product Ion
(Q3) m/z

Collision
Energy (eV)

Dwell Time
(ms)

5-OxoETE 319.2 115.1 -22 50

5-OxoETE-d7 326.2 115.1 -22 50

(Parameters are

illustrative and

require

optimization on

the specific

instrument used).

Table 2: Example of Biological Activity Data for 5-OxoETE

This table summarizes potency data that could be generated in studies where 5-OxoETE levels

were correlated with biological responses. The quantification in such studies would rely on

methods using 5-OxoETE-d7.

Cell Type
Biological
Response

5-OxoETE Potency
(EC₅₀)

Reference

Feline Eosinophils Actin Polymerization 0.72 ± 0.19 nM

Feline Eosinophils Calcium Mobilization 3.0 ± 1.0 nM

Human Neutrophils Calcium Mobilization
~3.6 nM (from 5-oxo-

EPE comparison)

(EC₅₀ is the half-

maximal effective

concentration).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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